

An In-Depth Technical Guide to the Chemical Structure of Kajiichigoside F1

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Compound of Interest

Compound Name: Kajiichigoside F1

Cat. No.: B162209

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Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Unveiling Kajiichigoside F1

Kajiichigoside F1 is a naturally occurring pentacyclic triterpenoid saponin that has garnered significant attention within the scientific community.^{[1][2]} Isolated from a variety of plant species, including *Rosa roxburghii*, *Potentilla anserina*, and *Rubus parvifolius*, this complex glycoside is a focal point of research due to its broad spectrum of pharmacological activities.^{[1][3][4][5][6]} These include notable anti-inflammatory, analgesic, antioxidant, and neuroprotective properties, positioning it as a promising candidate for therapeutic development.^{[1][4]} This guide provides a comprehensive technical breakdown of its chemical structure, the sophisticated methodologies employed for its elucidation, and the key molecular features that define its identity and function.

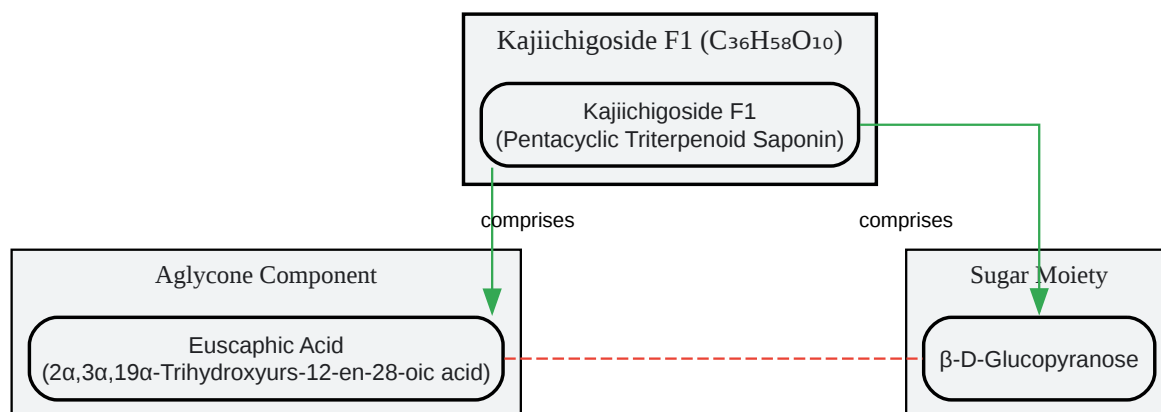
Core Chemical Identity

The unambiguous identification of a complex natural product like **Kajiichigoside F1** relies on a standardized set of chemical descriptors. These parameters form the foundation for all subsequent research and regulatory documentation.

Identifier	Value
IUPAC Name	(2α,3α,19α)-2,3,19-Trihydroxy-urs-12-en-28-oic acid β-D-glucopyranosyl ester
Common Synonyms	Kaji-ichigoside F1, Euscaphic acid 28-O-β-D-glucopyranoside, 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid ester glucoside[5]
CAS Number	95298-47-8[5]
Molecular Formula	C ₃₆ H ₅₈ O ₁₀ [1][5]
Molecular Weight	650.84 g/mol [5]
InChIKey	MLKQAGPAYHTNQQ-FUZXVMJXSA-N[5]
SMILES	<chem>C([C@@H]1CO)O)O">C@HO)O[C@]2([C@@H]3CC[C@]4(C)O)O)C">C@HC)C(=O)O)C</chem>

Deconstructing the Molecule: A Structural Overview

Kajiichigoside F1 is a glycoside, meaning it is composed of a non-sugar aglycone core linked to a sugar moiety.[5] Understanding its structure requires examining these two components and the nature of their connection.



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Caption: Hierarchical breakdown of **Kajiichigoside F1** into its constituent parts.

The Aglycone: Euscaphic Acid Core

The non-sugar backbone of **Kajiichigoside F1** is Euscaphic Acid, a pentacyclic triterpenoid. The specific stereochemistry and functional groups are critical to its identity.

- **Skeleton:** It is built upon an ursane-type framework, a 30-carbon system arranged in five rings.
- **Key Functional Groups:**
 - An olefinic double bond is located between carbons C-12 and C-13.
 - Three hydroxyl (-OH) groups are present at positions C-2, C-3, and C-19. Their specific spatial orientation is crucial, defined as 2α , 3α , and 19α .^[5]
 - A carboxylic acid (-COOH) group is attached at C-17. This group serves as the attachment point for the sugar moiety.

The Sugar Moiety and Glycosidic Linkage

Attached to the aglycone is a single sugar unit.

- **Sugar Identity:** The sugar is β -D-glucopyranose, the most common hexose in nature. The " β " designation refers to the stereochemistry at the anomeric carbon (C-1' of the glucose), where the C-1' hydroxyl group points "up" in the standard Haworth projection.
- **Linkage Type:** The connection is an ester linkage. This is a covalent bond formed between the carboxylic acid group at C-28 of the Euscaphic acid and the anomeric hydroxyl group at C-1' of the β -D-glucose.

The Logic of Structural Elucidation: From Isolation to Confirmation

Determining the exact chemical structure of a novel natural product is a multi-step process that functions as a self-validating system. Each experiment builds upon the last, providing layers of evidence that must be consistent.

Caption: The logical workflow for elucidating the structure of **Kajiichigoside F1**.

Trustworthiness Through Methodological Synergy

The confidence in the assigned structure of **Kajiichigoside F1** comes from the convergence of data from multiple analytical techniques.

- Pillar 1: Mass Spectrometry (MS): The first question is "what is the molecular formula?" High-resolution mass spectrometry provides an extremely precise mass measurement of the parent ion. This allows for the calculation of a unique molecular formula ($C_{36}H_{58}O_{10}$), which must match the data from all subsequent experiments.
- Pillar 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for organic molecules.
 - ^{13}C NMR: This experiment identifies all unique carbon atoms in the molecule. For **Kajiichigoside F1**, it would show 36 distinct signals, which can be categorized (e.g., methyl, olefinic, carbonyl) based on their chemical shift, corroborating the formula from MS.
 - 1H NMR: This reveals the proton environments. The presence of a characteristic anomeric proton signal (a doublet around 4.5-5.5 ppm) is the first clue to a glycosidic structure.
 - 2D NMR (COSY & HSQC): These experiments map the molecular skeleton. COSY identifies protons that are coupled (on adjacent carbons), while HSQC links each proton directly to the carbon it is attached to. This allows chemists to "walk" along the carbon chains and piece together the ring systems.
 - HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for connecting disparate parts of the molecule. It shows correlations between protons and carbons that are 2-3 bonds away. The critical HMBC correlation for **Kajiichigoside F1** is the one between the anomeric proton ($H-1'$) of the glucose and the carboxyl carbon (C-28) of the aglycone, definitively proving the ester linkage point.
 - NOESY/ROESY: These experiments establish the final 3D structure. They detect protons that are close in space, even if they are far apart in terms of bonding. This is essential for

confirming the relative stereochemistry of the hydroxyl groups (e.g., showing that the protons at C-2 and C-3 are on the same side of the ring) and the ring junctions.

Experimental Protocol: Isolation of Kajiichigoside F1

The following is a representative protocol for the isolation of **Kajiichigoside F1** from plant material, based on methodologies described in the literature.^{[4][6]}

Objective: To isolate **Kajiichigoside F1** with >95% purity from the fruits of *Rosa roxburghii*.

Methodology:

- Extraction:
 - Air-dried and powdered fruits of *Rosa roxburghii* (e.g., 10 kg) are refluxed with 95% aqueous ethanol (3 x 50 L).
 - The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.
- Liquid-Liquid Partitioning:
 - The crude extract is suspended in water (e.g., 10 L).
 - The aqueous suspension is sequentially partitioned with petroleum ether and then ethyl acetate (3 x 10 L each). This separates compounds based on polarity. The target compound, being moderately polar, will concentrate in the ethyl acetate fraction.
 - The ethyl acetate fraction is evaporated to dryness.
- Column Chromatography:
 - The dried ethyl acetate extract is subjected to silica gel column chromatography.
 - The column is eluted with a solvent gradient of increasing polarity, typically starting with dichloromethane and gradually increasing the proportion of methanol (e.g., from 20:1 to

0:1, v/v).[4][6]

- Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Final Purification:
 - Fractions containing **Kajiichigosome F1** (as identified by TLC comparison with a standard) are combined.
 - This combined fraction is subjected to repeated cycles of silica gel chromatography, often with a shallower solvent gradient, until a single spot is observed on TLC and purity is confirmed by HPLC to be >95%.

Broader Context: Isomerism and Biological Significance

It is noteworthy that **Kajiichigosome F1** is an isomer of Rosamultin, another pentacyclic triterpenoid saponin with the same molecular formula ($C_{36}H_{58}O_{10}$).[1][7] The two are classified as epimers, meaning they differ only in the stereochemical configuration at a single carbon center.[3] This subtle structural difference, distinguishable only through careful spectroscopic analysis, can lead to significant variations in biological activity and underscores the importance of precise structural characterization in drug discovery.

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